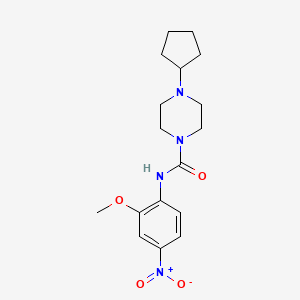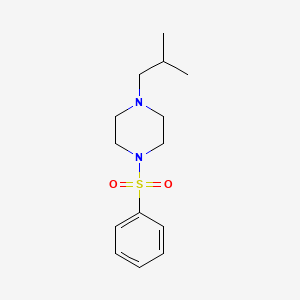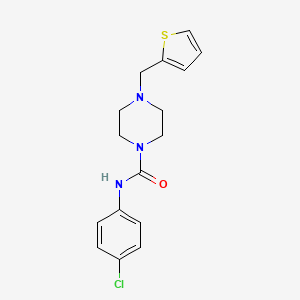
4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
説明
4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is also known as CPNP and has a molecular formula of C19H25N5O4.
作用機序
The mechanism of action of CPNP involves the inhibition of various enzymes and receptors that are involved in the development and progression of diseases. CPNP has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. In addition, CPNP has been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP. CPNP has also been found to modulate the activity of various receptors such as dopamine receptors and serotonin receptors.
Biochemical and Physiological Effects:
CPNP has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of acetylated histones, which are associated with the activation of gene expression. CPNP has also been found to increase the levels of cyclic nucleotides such as cAMP and cGMP, which are involved in various cellular processes such as cell growth and differentiation. In addition, CPNP has been found to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
実験室実験の利点と制限
CPNP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CPNP has also been found to exhibit significant activity at low concentrations, which makes it a cost-effective compound for lab experiments. However, CPNP has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which limits its use in cell-based assays. In addition, CPNP has poor solubility in aqueous solutions, which limits its use in in vivo studies.
将来の方向性
There are several future directions for the study of CPNP. One potential direction is to investigate the activity of CPNP against other diseases such as diabetes and cardiovascular diseases. Another potential direction is to investigate the activity of CPNP in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the development of new analogs of CPNP with improved solubility and reduced cytotoxicity could lead to the discovery of novel drugs with significant therapeutic potential.
科学的研究の応用
CPNP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. CPNP has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, CPNP has been found to exhibit neuroprotective activity by enhancing the survival of neurons and reducing oxidative stress.
特性
IUPAC Name |
4-cyclopentyl-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-25-16-12-14(21(23)24)6-7-15(16)18-17(22)20-10-8-19(9-11-20)13-4-2-3-5-13/h6-7,12-13H,2-5,8-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKPPZLLFZJNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)N2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-dihydroxy-N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}benzohydrazide](/img/structure/B4284663.png)
![2-[(4-chloro-3-methylphenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4284665.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B4284668.png)
![N-(3-chloro-2-methylphenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4284670.png)
![N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4284672.png)

![N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4284693.png)

![2-(allyloxy)-N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4284708.png)
![N-allyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4284717.png)

![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}acrylonitrile](/img/structure/B4284723.png)

